

sensory characteristics of 3-Mercapto-2-methylpenta-1-ol

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Compound of Interest

Compound Name: 3-Mercapto-2-methylpenta-1-ol

Cat. No.: B1231248

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An In-depth Technical Guide to the Sensory Characteristics of **3-Mercapto-2-methylpenta-1-ol**

Introduction

3-Mercapto-2-methylpenta-1-ol (3-MMP) is a potent, sulfur-containing aroma compound that plays a crucial role in the flavor profile of various food products.^[1] First identified in thermally processed flavors and subsequently isolated from raw onions, this compound is recognized as a key odorant in the Allium genus.^{[2][3]} Its sensory characteristics are highly complex and concentration-dependent, ranging from pleasant savory notes at low levels to potent sulfuric aromas at higher concentrations.^{[1][4]} This guide provides a comprehensive overview of the sensory properties of 3-MMP, detailed experimental protocols for its evaluation, and insights into its mechanism of perception, tailored for researchers and professionals in the fields of flavor chemistry, sensory science, and drug development.

Sensory Profile: Odor and Flavor

The perceived aroma of **3-Mercapto-2-methylpenta-1-ol** is heavily influenced by its concentration. At very low levels, around 0.5 parts per billion (ppb), it imparts desirable savory, meaty, and onion- or leek-like aromas.^{[1][2][3][4]} However, at higher concentrations, its scent can become overwhelmingly sulfuric and less pleasant.^[1]

The overall flavor profile is described as alliaceous (onion/garlic-like), brothy, burnt, cooked, meaty, metallic, roasted, and sulfurous.^[5] This complexity makes it a significant contributor to the characteristic flavor of both raw and cooked onions.^{[2][6]}

Quantitative Sensory Data

The potency of 3-MMP is highlighted by its extremely low detection and recognition thresholds. These values can vary significantly based on the specific stereoisomer and the medium in which they are evaluated.

Table 1: Oral Sensory Thresholds for Racemic 3-Mercapto-2-methylpenta-1-ol in Aqueous Solution

Threshold Type	Concentration (ppb)	Method
Detection	~0.90	Forced-choice staircase procedure[6]
Recognition (as "onion")	~5	Single stimulus per trial presentation[6]

Table 2: Odor Thresholds of 3-Mercapto-2-methylpenta-1-ol Stereoisomers in Water

The stereochemistry of the molecule has a profound impact on its odor threshold. The anti-isomers are significantly more potent than the syn-isomers.[1]

Stereoisomer	Configuration	Odor Threshold (µg/L or ppb)	Relative Potency
(-)-(2S,3R)	anti	0.03	~300-400x more potent than syn-isomers
(+)-(2R,3S)	anti	0.04	~300x more potent than syn-isomers
(+)-(2R,3R)	syn	> 12	-
(-)-(2S,3S)	syn	> 30	-

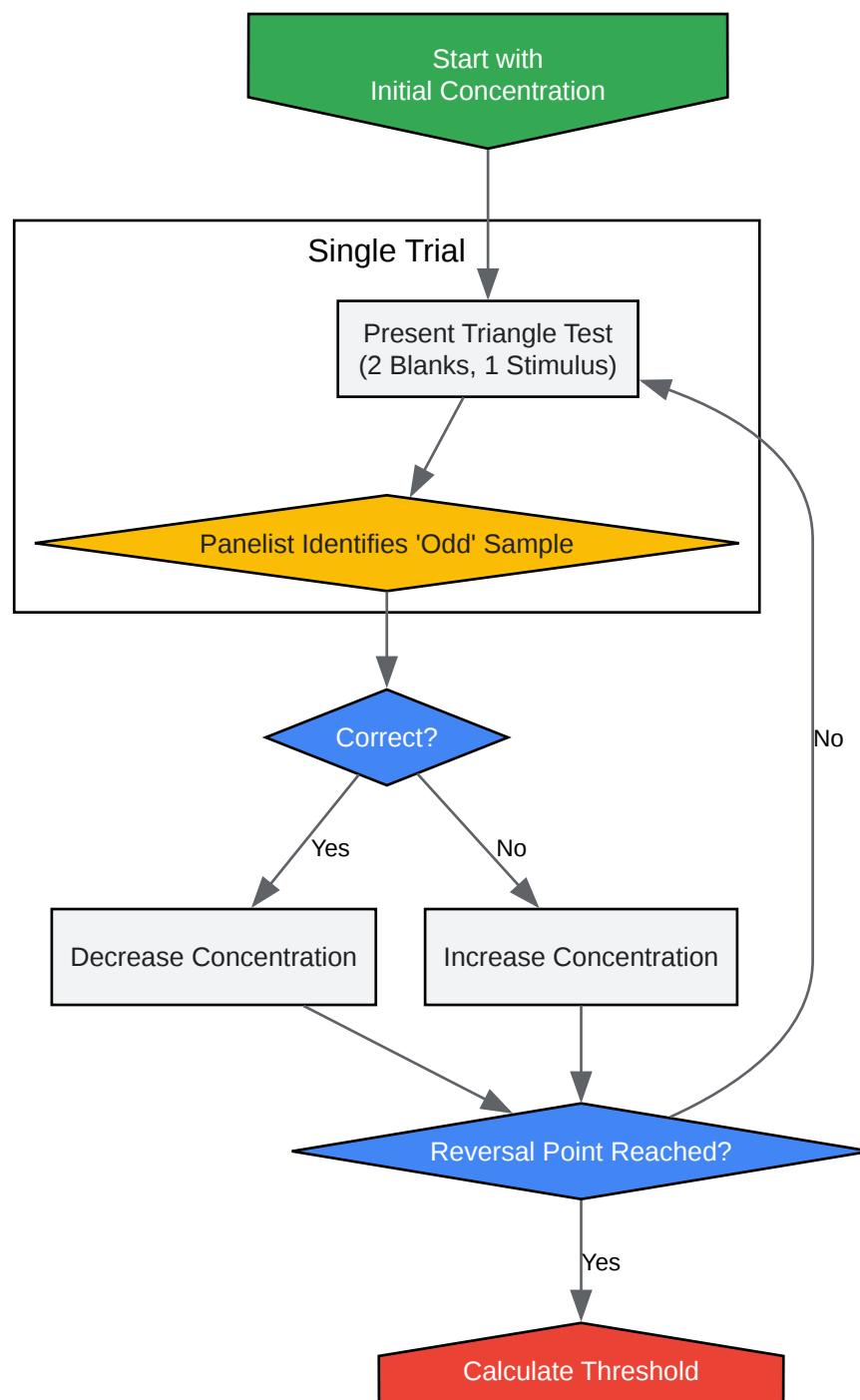
Data sourced from
Leffingwell, J.C.[7]

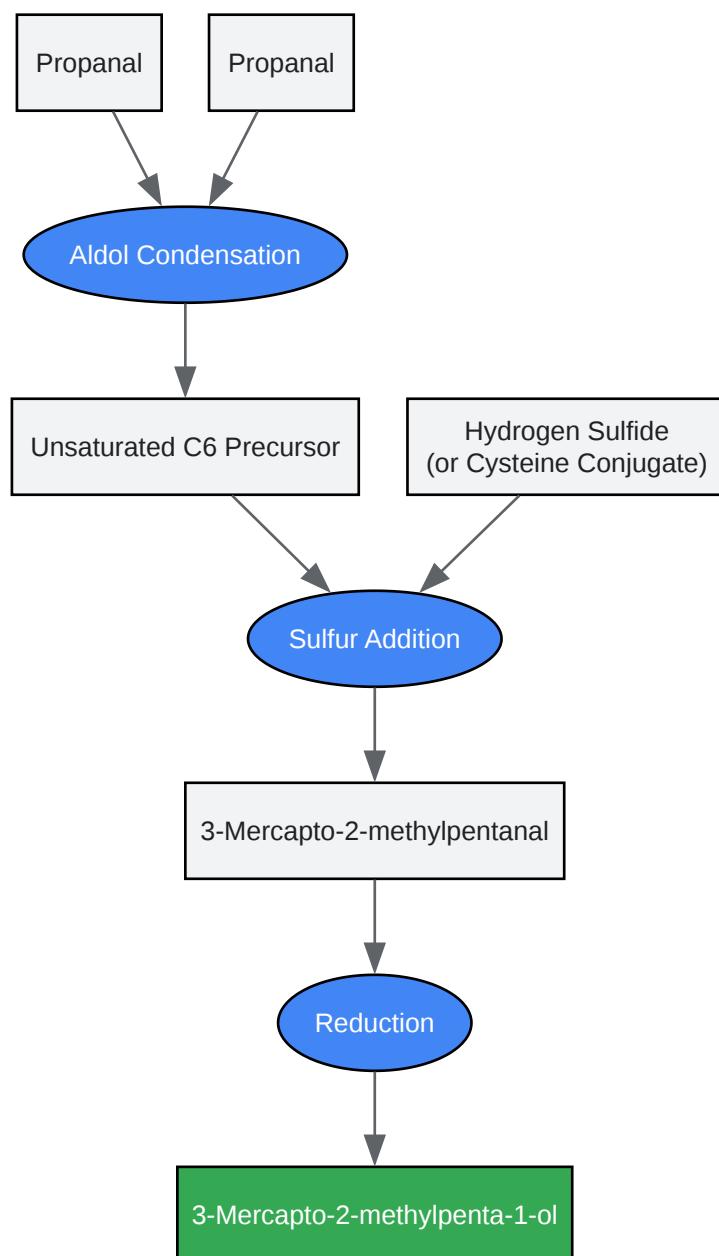
Odor-Taste Interactions: Savory Enhancement

A key characteristic of 3-MMP is its ability to modulate taste perception. Studies have shown that oral exposure to 3-MMP selectively enhances the savory (umami) intensity of monosodium glutamate (MSG).^[6] This effect was demonstrated to be dependent on retronasal aroma perception, as the enhancement was eliminated when participants wore nose-clips.^[6] This property makes 3-MMP a promising candidate for enhancing or imparting savory flavors in food systems.^[6]

Mechanism of Olfactory Perception

The human olfactory system exhibits a remarkable and unusual specificity for **3-Mercapto-2-methylpenta-1-ol**. Research has identified a single human odorant receptor, OR2M3, which is highly sensitive and selectively tuned to this compound.^{[6][8]} Out of 391 human odorant receptors tested, only OR2M3 responded significantly to 3-MMP, with a half-maximal effective concentration (EC₅₀) in the submicromolar range.^[2] This high degree of specificity is rare within the typically combinatorial nature of the olfactory system and underscores the biological importance of this particular aroma compound.^{[2][6]}



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